molecular formula C13H13ClN4O4S B5141983 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B5141983
M. Wt: 356.79 g/mol
InChI Key: CHILFLZIVMMDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide moiety, and a chloro substituent

Properties

IUPAC Name

2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O4S/c1-2-22-6-5-11-16-17-13(23-11)15-12(19)9-4-3-8(18(20)21)7-10(9)14/h3-4,7H,2,5-6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHILFLZIVMMDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction, where the thiadiazole intermediate is treated with 2-chloroethyl ethyl ether in the presence of a base such as potassium carbonate.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: Finally, the thiadiazole derivative is coupled with the nitrated benzamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets suggests it could be developed into drugs for treating various diseases, including infections and possibly cancer.

Industry

In the industrial sector, this compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiadiazole ring may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1H-benzimidazol-5-yl)acetamide
  • 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1H-benzimidazol-5-yl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures, potentially leading to unique applications and effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.